Anticonvulsant Efficacy Benchmark: Cross-Comparison with a Structural Analog in the Maximal Electroshock (MES) Model
While direct MES ED50 data for N-(3-methoxyphenyl)-2-propylpentanamide is not publicly available, its close structural analog N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) provides a critical performance benchmark. HO-AAVPA reduced the time of hind limb extension, stupor, and recovery in a dose-dependent manner, achieving an ED50 of 370 mg/kg for MES [1]. This efficacy was comparable to that of valproic acid (VPA) used as a positive control. Given that the meta-methoxy substitution on the target compound is predicted to increase lipophilicity and blood-brain barrier permeability relative to the ortho-hydroxy derivative, researchers can reasonably anticipate at least comparable if not superior CNS penetration and potency. This positions the compound as a promising candidate for studying anticonvulsant activity decoupled from HDAC inhibition.
| Evidence Dimension | MES Seizure Protection (ED50) |
|---|---|
| Target Compound Data | No direct data; predicted superior CNS penetration based on logP |
| Comparator Or Baseline | N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA): ED50 = 370 mg/kg. Valproic Acid (VPA): comparable efficacy [1] |
| Quantified Difference | N/A – direct data unavailable for target compound |
| Conditions | CD1 mouse MES model, i.p. administration [1] |
Why This Matters
Demonstrates that the N-arylvalproamide scaffold retains potent anticonvulsant activity in vivo, supporting its selection for epilepsy research over non-amide VPA derivatives.
- [1] Cristóbal-Luna, J.M., et al. (2020). Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide. Toxicol. Appl. Pharmacol., 399, 115033. View Source
